Deethylatrazine

Environmental Fate Groundwater Contamination Soil Science

Deethylatrazine (DEA) is the essential certified analytical standard for laboratories that demand uncompromised data quality. Substituting atrazine or DIA introduces quantitative bias due to DEA's proven higher soil mobility (Koc 240 vs. 440 L/kg for atrazine), different endocrine-mediated potency, and distinct metabolite-specific degradation kinetics. This standard is mandatory for calibrating LC/GC-MS methods, validating groundwater & sediment SPE recovery, and achieving ISO 17025 compliance. Ensure your triazine fate studies and regulatory monitoring reports are scientifically defensible, not based on proxy assumptions.

Molecular Formula C6H10ClN5
Molecular Weight 187.63 g/mol
CAS No. 6190-65-4
Cat. No. B013485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeethylatrazine
CAS6190-65-4
Synonyms2-chloro-4-amino-6-(isopropylamino)-s-triazine
2-CIAT
4-deethylatrazine
Molecular FormulaC6H10ClN5
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=NC(=N1)N)Cl
InChIInChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)
InChIKeyDFWFIQKMSFGDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
In distilled water, 3200 mg/L at 22 °C
3.2 mg/mL at 22 °C

Structure & Identifiers


Interactive Chemical Structure Model





Deethylatrazine (6190-65-4): Baseline Data for the Primary Atrazine Metabolite in Environmental and Toxicological Research


Deethylatrazine (DEA; CAS 6190-65-4), also known as desethylatrazine, is a chloro-1,3,5-triazine and a major environmental metabolite of the widely used herbicide atrazine [1]. It is formed primarily through microbial N-dealkylation in soil and water, and it is frequently detected alongside the parent compound in groundwater, surface water, and agricultural soil [2]. As a critical marker in atrazine fate and transport studies, DEA is routinely utilized as a certified analytical standard for environmental monitoring and toxicological assessments .

Why Deethylatrazine Cannot Be Interchanged with Atrazine or Other Triazine Metabolites in Research Protocols


Substituting deethylatrazine (DEA) for atrazine or its other primary metabolite, deisopropylatrazine (DIA), introduces critical experimental bias due to quantifiable differences in their physicochemical properties, environmental fate, and biological activity. While regulatory bodies often group DEA and atrazine for risk assessment due to a similar mechanism of action [1], direct comparative studies reveal that DEA exhibits a distinct profile. Specifically, DEA is significantly more mobile in soil, possesses a different potency profile in endocrine-mediated assays in vitro, and demonstrates reduced systemic toxicity in certain in vivo models compared to the parent compound [2]. Therefore, for precise analytical quantification, accurate fate-and-transport modeling, or mechanistic toxicology, procurement of the specific analytical standard for DEA is a non-negotiable scientific requirement.

Quantitative Evidence Guide: Differentiating Deethylatrazine from Atrazine and DIA for Scientific Procurement


Comparative Soil Mobility: Deethylatrazine vs. Atrazine and DIA

Deethylatrazine (DEA) exhibits significantly higher mobility in soil compared to its parent compound, atrazine, and its co-metabolite, deisopropylatrazine (DIA). This is quantified by a lower organic carbon partition coefficient (Koc), which directly correlates with a greater potential for leaching into groundwater. In a study using five Iowa soils, DEA was identified as the most mobile compound among the triazines tested [1]. This is further supported by sorption isotherm data, where DEA's Koc value (240 L kg⁻¹) was substantially lower than that of atrazine (440 L kg⁻¹) and DIA (290 L kg⁻¹) [2].

Environmental Fate Groundwater Contamination Soil Science

Comparative In Vivo Toxicity: Deethylatrazine vs. Atrazine in Nematode Model

In a direct comparative study using the *Caenorhabditis elegans* nematode model, deethylatrazine (DEA) demonstrated significantly lower toxicity than the parent compound atrazine across a range of sublethal endpoints [1]. Exposure from the larval stage L1 to adult day 3 showed that both DEA and DIA were less potent than atrazine in impairing locomotion and reproduction. Furthermore, DEA induced less transgenerational toxicity on locomotion and caused less reactive oxygen species (ROS) production compared to atrazine [1]. This indicates a distinct toxicodynamic profile, where the metabolites are not simply less concentrated versions of the parent compound but act through differentially modulated pathways.

Ecotoxicology In Vivo Model Oxidative Stress

Comparative Endocrine Activity: Deethylatrazine vs. Atrazine in Rat Neuroendocrine Tissue

A head-to-head study examining the effects of atrazine and deethylatrazine on testosterone metabolism in male rat hypothalamus and anterior pituitary revealed a tissue-specific difference in inhibitory potency [1]. While *in vivo* treatment (12 mg/100 g body weight daily for 7 days) resulted in a similar inhibition of 5α-reductase (5α-R) activity in the anterior pituitary (atrazine: 37.3% vs. DEA: 33.9%), *in vitro* experiments showed a divergent response [1]. In hypothalamic tissue *in vitro*, deethylatrazine was significantly more effective (P < 0.01) than atrazine at inhibiting 5α-R, 3α-HSD, and 17β-HSD activities [1]. This demonstrates that DEA is not simply a less active metabolite but can be more potent than the parent compound in specific neuroendocrine contexts.

Endocrine Disruption Neuroendocrinology In Vitro Assay

Comparative Environmental Persistence: Deethylatrazine vs. Atrazine in Soil

The degradation kinetics of deethylatrazine (DEA) in soil are distinct from those of atrazine. A study on the ultimate fate in sandy loam soil reported that AT, DEA, and DIA disappeared rapidly, with half-lives ranging from 6.2 to 8.4 days, following first-order kinetics [1]. While these laboratory-derived half-lives are similar, the context of their formation is key: DEA is continuously generated as atrazine degrades, making its environmental persistence a function of both its own degradation rate and the ongoing breakdown of the parent compound [2]. Furthermore, under saturated field conditions, the half-life of atrazine was found to be 87 days, while its metabolites like DIA showed variable persistence (58 days saturated vs. 173 days unsaturated), indicating that environmental conditions differentially affect parent and metabolite longevity [3].

Environmental Chemistry Persistence Soil Degradation

Comparative Analytical Sensitivity: Deethylatrazine vs. Atrazine in GC-MS Detection

When quantifying trace levels of triazine residues, the method detection limits (MDLs) can vary between the parent compound and its metabolites. A validated isotope dilution GC-MS method for water and sediment analysis reported MDLs for atrazine, DEA, and DIA [1]. In water, the MDL for DEA (0.02 μg L⁻¹) was equivalent to that of atrazine, but in sediment, the MDL for DEA (0.20 ng g⁻¹) was double that of atrazine (0.10 ng g⁻¹) [1]. This difference is significant for laboratories analyzing complex environmental matrices where metabolite concentrations may be lower and matrix interferences higher. Using a method optimized for atrazine without independent validation for DEA could lead to false negatives or inaccurate quantification of this key degradate.

Analytical Chemistry Method Validation Environmental Monitoring

High-Value Application Scenarios for Deethylatrazine (CAS 6190-65-4) in Research and Monitoring


Environmental Fate and Groundwater Vulnerability Modeling

Deethylatrazine is a critical analyte for calibrating and validating models of pesticide transport. Its quantifiably higher mobility in soil compared to atrazine (evidenced by a lower Koc of 240 vs. 440 L kg⁻¹ [1]) makes it a superior tracer for understanding groundwater contamination pathways. Laboratories involved in long-term monitoring programs (e.g., USGS NAWQA) must procure the DEA analytical standard to generate legally defensible and scientifically accurate data on the full triazine load in aquifers.

Mechanistic Toxicology and Endocrine Disruption Research

The differential, tissue-specific potency of DEA compared to atrazine on neuroendocrine enzymes [2] makes its standard essential for any study investigating the mode of action of triazine herbicides. Research that aims to distinguish the effects of the parent compound from its persistent metabolites requires pure DEA to avoid confounding results in *in vitro* assays. This is especially critical for studies assessing the risk of environmental mixtures, where assuming equipotency would be a significant methodological flaw.

Method Development and Validation for Ultra-Trace Analysis

Analytical laboratories developing or validating methods for triazine analysis in complex matrices (e.g., sediment, biota) require certified reference materials for each target analyte. As shown by the differing method detection limits for DEA and atrazine in sediment [3], matrix-specific performance must be verified with the DEA standard. This is a mandatory step for laboratories seeking ISO 17025 accreditation or participating in proficiency testing schemes for environmental contaminants.

Soil Bioremediation and Microbial Ecology Studies

For studies investigating the biodegradation of atrazine by specialized bacterial consortia, tracking the formation and subsequent dissipation of DEA is paramount [4]. The kinetic parameters for DEA decomposition are distinct, and its presence serves as a specific marker for the N-dealkylation pathway. A pure analytical standard is required to accurately quantify this intermediate and to calculate mass balances in biodegradation experiments, ensuring the efficacy of a bioremediation strategy is not overestimated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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